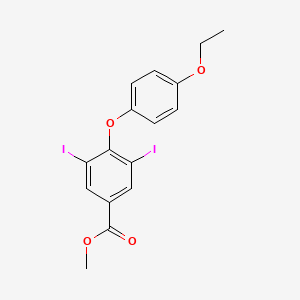
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is a complex organic compound that belongs to the family of benzoic acid derivatives This compound is characterized by the presence of ethoxyphenoxy and diiodo groups attached to the benzoic acid core, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or deiodinated compounds.
Scientific Research Applications
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It serves as a precursor for the production of liquid crystals, which are essential in display technologies and other optoelectronic devices.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to proteins, enzymes, or receptors, modulating their activity. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the ethoxyphenoxy and diiodo groups.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of ethoxyphenoxy and diiodo groups.
Benzoic acid, 4-ethoxy-, ethyl ester: Similar ethoxy group but different ester and lacks diiodo groups.
Uniqueness
Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is unique due to the presence of both ethoxyphenoxy and diiodo groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
189156-55-6 |
|---|---|
Molecular Formula |
C16H14I2O4 |
Molecular Weight |
524.09 g/mol |
IUPAC Name |
methyl 4-(4-ethoxyphenoxy)-3,5-diiodobenzoate |
InChI |
InChI=1S/C16H14I2O4/c1-3-21-11-4-6-12(7-5-11)22-15-13(17)8-10(9-14(15)18)16(19)20-2/h4-9H,3H2,1-2H3 |
InChI Key |
GJQXTBPHNFSWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















